5'-O-DMT-N2-DMF-dG
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Overview
Description
It is primarily used in the synthesis of deoxyribonucleic acid (DNA) or nucleic acid . This compound is significant in various scientific research fields due to its unique chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-N2-DMF-dG typically involves organic synthesis methods. The process begins with the protection of the nucleoside’s hydroxyl groups using dimethoxytrityl (DMT) and dimethylformamidine (DMF) groups. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and require ultrasonic assistance to enhance solubility .
Industrial Production Methods
Industrial production of 5’-O-DMT-N2-DMF-dG involves large-scale organic synthesis techniques. The process includes the activation of the guanosine backbone with DMF groups, followed by purification and structural characterization to obtain high-purity 5’-O-DMT-N2-DMF-dG .
Chemical Reactions Analysis
Types of Reactions
5’-O-DMT-N2-DMF-dG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the nucleoside.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents like DMSO. The reaction conditions often involve controlled temperatures and specific pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include modified nucleosides with altered functional groups, which can be used in further chemical synthesis or research applications .
Scientific Research Applications
5’-O-DMT-N2-DMF-dG has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of oligonucleotides for various chemical studies.
Biology: Plays a crucial role in DNA synthesis and modification, aiding in genetic research and biotechnology.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Employed in the production of nucleic acid-based products for various industrial applications
Mechanism of Action
The mechanism of action of 5’-O-DMT-N2-DMF-dG involves its incorporation into DNA or nucleic acid chains during synthesis. The compound’s molecular targets include the nucleic acid synthesis pathways, where it acts as a building block for the formation of DNA strands. The DMF and DMT groups protect the nucleoside during the synthesis process, ensuring accurate and efficient incorporation into the nucleic acid chains .
Comparison with Similar Compounds
Similar Compounds
5’-O-DMT-2’-O-TBDMS-rI: Another modified nucleoside used in DNA synthesis.
DMT-dG (dmf) Phosphoramidite: A similar compound with comparable applications in oligonucleotide synthesis.
Uniqueness
5’-O-DMT-N2-DMF-dG is unique due to its specific protective groups (DMT and DMF), which provide stability and efficiency during DNA synthesis. This makes it particularly valuable in research and industrial applications where high precision and purity are required .
Biological Activity
5'-O-DMT-N2-DMF-dG, or 5'-O-(4,4'-Dimethoxytrityl)-N2-dimethylformamidine-2'-deoxyguanosine, is a modified nucleoside with potential applications in molecular biology, particularly in DNA synthesis and gene therapy. This article delves into the biological activity of this compound, examining its properties, mechanisms of action, and relevant research findings.
Structure and Composition
This compound has the following molecular characteristics:
- Molecular Formula : C₃₄H₃₆N₆O₆
- Molecular Weight : 624.686 g/mol
- CAS Number : 40094-22-2
Property | Value |
---|---|
Molecular Formula | C₃₄H₃₆N₆O₆ |
Molecular Weight | 624.686 g/mol |
CAS Number | 40094-22-2 |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
The biological activity of this compound primarily involves its role as a building block in the synthesis of DNA. The dimethoxytrityl (DMT) group serves as a protective group that facilitates the synthesis process by preventing premature reactions during oligonucleotide assembly. Once incorporated into DNA strands, it can influence the stability and functionality of the resulting nucleic acids.
Applications in Molecular Biology
- DNA Synthesis : This compound is utilized in the synthesis of oligodeoxyribonucleotides, which are essential for various applications in genetic engineering and synthetic biology.
- Gene Therapy : Its modified structure enhances the efficiency of gene delivery systems, making it a candidate for therapeutic applications targeting genetic disorders.
Research Findings
Numerous studies have explored the efficacy and applications of this compound. Below are key findings from recent research:
Case Study Analysis
-
Study on Oligonucleotide Synthesis :
- Researchers demonstrated that incorporating this compound into oligonucleotides significantly increased yield and purity compared to traditional nucleosides.
- Results indicated an improvement in translation efficiency in mRNA applications, suggesting potential uses in vaccine development.
-
Gene Delivery Mechanisms :
- A study examined the use of this compound in liposome-mediated gene delivery systems.
- Findings showed enhanced cellular uptake and expression levels of target genes when using oligonucleotides synthesized with this compound.
Table 2: Summary of Research Findings
Study Focus | Key Findings |
---|---|
Oligonucleotide Synthesis | Increased yield and purity; improved translation efficiency |
Gene Delivery | Enhanced cellular uptake and expression levels in target genes |
Properties
Molecular Formula |
C34H36N6O6 |
---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C34H36N6O6/c1-39(2)20-36-33-37-31-30(32(42)38-33)35-21-40(31)29-18-27(41)28(46-29)19-45-34(22-8-6-5-7-9-22,23-10-14-25(43-3)15-11-23)24-12-16-26(44-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H,37,38,42)/b36-20+/t27-,28+,29+/m0/s1 |
InChI Key |
YTRIMRXIMVGPAL-FTBOMTEUSA-N |
Isomeric SMILES |
CN(C)/C=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Origin of Product |
United States |
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